2-(aminomethyl)-N-methylpyridin-3-amine

Medicinal Chemistry Chemical Synthesis Scaffold Design

Researchers designing kinase inhibitors or CAO probes require building blocks with precise substitution patterns. 2-(Aminomethyl)-N-methylpyridin-3-amine offers a unique 2-aminomethyl-3-N-methyl scaffold not replicated by simpler analogs. • Bifunctional scaffold for kinase inhibitor SAR (FGFR, RET, EGFR, ALK); related pyridin-3-amines achieve TGI = 66.1% in NSCLC models. • Recognized CAO inhibitor pharmacophore; 4-regioisomer IC50 = 710 nM; 2,3-substitution offers novel vector for probe design. • ≥95% purity; primary amine for amide coupling; pyridine N for metal coordination.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1500327-61-6
Cat. No. B1380320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-N-methylpyridin-3-amine
CAS1500327-61-6
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC=C1)CN
InChIInChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3
InChIKeyQLXOYTJNYDKVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-N-methylpyridin-3-amine (CAS 1500327-61-6): Properties, Sourcing, and Comparator Overview


2-(Aminomethyl)-N-methylpyridin-3-amine (CAS 1500327-61-6), with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, is a heterocyclic organic compound classified as an aminomethylpyridine derivative. It is a research chemical and a versatile building block utilized in the synthesis of more complex organic molecules, including heterocycles and potential pharmaceuticals. The compound is available from multiple commercial suppliers, typically with a purity specification of 95% or higher, and is intended for research and further manufacturing use only. This compound is distinguished from simpler aminomethylpyridine analogs (such as 2-(aminomethyl)pyridine, 3-(aminomethyl)pyridine, and 4-(aminomethyl)pyridine) and N-methylated analogs (such as N-methylpyridin-3-amine) by the presence of both an aminomethyl group at the 2-position and an N-methyl substituent on the pyridine ring, creating a unique molecular scaffold for targeted applications.

Why Generic Aminomethylpyridine Substitution Fails for 2-(Aminomethyl)-N-methylpyridin-3-amine (CAS 1500327-61-6)


While many aminomethylpyridine derivatives exist, their substitution patterns critically govern their chemical behavior and biological activity. A simple substitution with a generic aminomethylpyridine or N-methylpyridin-3-amine is not equivalent to 2-(aminomethyl)-N-methylpyridin-3-amine. The presence of both the aminomethyl group at the 2-position and the N-methyl group on the pyridine ring creates a unique spatial and electronic environment. This specific substitution pattern can significantly alter a molecule's reactivity, metal-chelating properties, and binding affinity to biological targets compared to its mono-substituted or regioisomeric counterparts. For example, the presence of the N-methyl group in 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride has been shown to influence binding affinity to amine oxidase enzymes, with a measured IC50 value of 710 nM, a property that would not be present in the unmethylated analog. [1]

Quantitative Differentiation Evidence for 2-(Aminomethyl)-N-methylpyridin-3-amine (CAS 1500327-61-6)


Molecular Scaffold Differentiation: The Impact of Dual Substitution on Physicochemical Properties

2-(Aminomethyl)-N-methylpyridin-3-amine (C₇H₁₁N₃, MW 137.18) possesses a unique dual-substitution pattern (2-aminomethyl and N-methyl) that distinguishes it from its closest analogs. In contrast, 2-(aminomethyl)pyridine (C₆H₈N₂, MW 108.14) lacks the N-methyl group, N-methylpyridin-3-amine (C₆H₈N₂, MW 108.14) lacks the aminomethyl group, and 4-(aminomethyl)-N-methylpyridin-3-amine (C₇H₁₁N₃, MW 137.18) is a regioisomer with a different spatial arrangement. [1]

Medicinal Chemistry Chemical Synthesis Scaffold Design

Commercial Purity and Storage Specification as a Procurement Differentiator

Commercial suppliers offer 2-(aminomethyl)-N-methylpyridin-3-amine with a minimum purity specification of 95% to 98%. For instance, ChemScene supplies the compound with a purity of ≥98% and recommends storage at 2-8°C in a sealed, dry environment. In comparison, the structurally similar N-methylpyridin-3-amine is also commonly available at 98% purity but is stored as a liquid at room temperature.

Chemical Sourcing Research Reagents Quality Control

Comparative Analysis of Regioisomeric Binding Affinity in Amine Oxidase Inhibition

A closely related regioisomer, 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride, demonstrates measurable inhibitory activity against primary amine oxidase from pea seedlings with an IC50 of 710 nM. In contrast, the structurally similar 4-(aminomethyl)-N-ethylpyridin-3-amine exhibits a significantly weaker IC50 of 9,300 nM against the same target, representing a 13-fold decrease in potency. [1] [2]

Enzyme Inhibition Copper-Containing Amine Oxidase Structure-Activity Relationship

Structural Analogy to Bioactive Pyridin-3-amine Derivatives

A class of novel multisubstituted pyridin-3-amine derivatives, structurally related to 2-(aminomethyl)-N-methylpyridin-3-amine, have been designed and synthesized as potent multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (NSCLC). One such derivative, compound 3m, demonstrated significant in vivo antitumor activity with a tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenograft models. [1]

Medicinal Chemistry Kinase Inhibition Non-Small Cell Lung Cancer

Recommended Research and Industrial Applications for 2-(Aminomethyl)-N-methylpyridin-3-amine (CAS 1500327-61-6)


Medicinal Chemistry: Design and Synthesis of Multitargeted Kinase Inhibitors

This compound serves as a critical core scaffold for the design of novel pyridin-3-amine-based kinase inhibitors. As evidenced by the work of Zhu et al. (2017), multisubstituted pyridin-3-amine derivatives can achieve significant in vivo antitumor efficacy (TGI = 66.1%) in NSCLC models. Researchers can leverage the unique substitution pattern of 2-(aminomethyl)-N-methylpyridin-3-amine to explore structure-activity relationships (SAR) around the pyridine ring, aiming to develop potent and selective inhibitors for oncogenic kinases such as FGFR, RET, EGFR, and ALK. [1]

Chemical Biology: Probing Amine Oxidase Inhibition and Metal Chelation

The aminomethylpyridine motif, particularly with an N-alkyl group, is a recognized pharmacophore for inhibiting copper-containing amine oxidases (CAOs). While direct data on 2-(aminomethyl)-N-methylpyridin-3-amine is limited, the measured IC50 of 710 nM for the 4-regioisomer against pea seedling amine oxidase confirms this scaffold's potential. The target compound's unique 2,3-substitution pattern offers a novel vector for exploring the chemical space of CAO inhibitors, which are relevant in inflammation, cancer, and neurological disorders. [2]

Organic Synthesis: Advanced Building Block for Complex Heterocycles

As a primary amine and a substituted pyridine, 2-(aminomethyl)-N-methylpyridin-3-amine is a versatile bifunctional building block. It can be employed in a wide range of reactions, including amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings. Its specific substitution pattern allows for the construction of more elaborate heterocyclic systems and ligands, where both the amine and the pyridine nitrogen can participate in metal coordination or act as hydrogen bond donors and acceptors. This differentiates it from simpler building blocks like 2-(aminomethyl)pyridine or N-methylpyridin-3-amine, which lack this specific combination of functional groups. [3]

Technical Documentation Hub

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